molecular formula C19H20N4O B13998420 2-amino-5-(3-anilinopropyl)-6-phenyl-1H-pyrimidin-4-one CAS No. 853-66-7

2-amino-5-(3-anilinopropyl)-6-phenyl-1H-pyrimidin-4-one

Cat. No.: B13998420
CAS No.: 853-66-7
M. Wt: 320.4 g/mol
InChI Key: SCRJBOTXSNZXCG-UHFFFAOYSA-N
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Description

2-amino-5-(3-anilinopropyl)-6-phenyl-1H-pyrimidin-4-one is a synthetic compound that has garnered interest due to its structural similarity to tetrahydrofolic acid analogs.

Preparation Methods

The synthesis of 2-amino-5-(3-anilinopropyl)-6-phenyl-1H-pyrimidin-4-one typically involves multiple steps. One common method starts with ethyl acetoacetate, which undergoes cyanoethylation, condensation with guanidine, and catalytic reduction to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-amino-5-(3-anilinopropyl)-6-phenyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-5-(3-anilinopropyl)-6-phenyl-1H-pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of tetrahydrofolic acid analogs.

    Biology: The compound is investigated for its potential inhibitory effects on enzymes such as dihydrofolic reductase and thymidylate synthetase.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to folate metabolism.

    Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-5-(3-anilinopropyl)-6-phenyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dihydrofolic reductase and thymidylate synthetase by binding to their active sites. This inhibition disrupts the normal metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

2-amino-5-(3-anilinopropyl)-6-phenyl-1H-pyrimidin-4-one can be compared with other similar compounds, such as:

    2-amino-5-(3-anilinopropyl)-6-methyl-4-pyrimidinol: This compound has a similar structure but differs in the substitution pattern on the pyrimidine ring.

    2-amino-5-(3-anilinopropyl)-6-(4-methylphenyl)-1H-pyrimidin-4-one: This compound has a methyl group on the phenyl ring, which can affect its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets.

Properties

CAS No.

853-66-7

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

2-amino-5-(3-anilinopropyl)-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C19H20N4O/c20-19-22-17(14-8-3-1-4-9-14)16(18(24)23-19)12-7-13-21-15-10-5-2-6-11-15/h1-6,8-11,21H,7,12-13H2,(H3,20,22,23,24)

InChI Key

SCRJBOTXSNZXCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)CCCNC3=CC=CC=C3

Origin of Product

United States

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